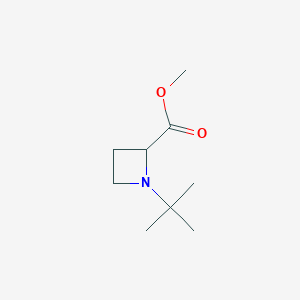

Methyl 1-tert-butyl-2-azetidinecarboxylate

Übersicht

Beschreibung

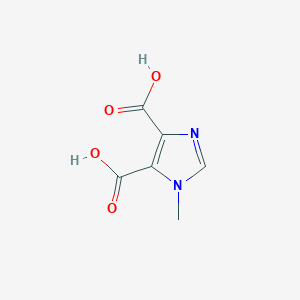

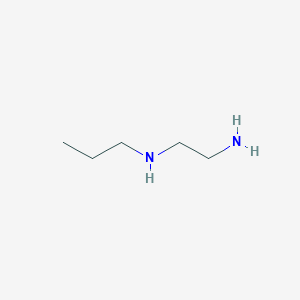

Methyl 1-tert-butyl-2-azetidinecarboxylate is a compound that falls within the category of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are of significant interest in the field of organic chemistry due to their potential applications in the synthesis of various pharmaceuticals and as building blocks for more complex molecules.

Synthesis Analysis

The synthesis of azetidine derivatives often involves the use of tert-butyl groups to protect the nitrogen within the azetidine ring. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, was synthesized from L-alanine, demonstrating the versatility of tert-butyl groups in the synthesis of complex azetidine derivatives . Another example includes the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which provides a convenient entry point to novel compounds that can access chemical space complementary to piperidine ring systems .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be quite complex, as evidenced by the crystal structure determination of 4-tert-butylimino-3,3-diethoxycarbonyl-1-methyl-2-tosylimino-azetidine. This compound was found to have a planar four-membered ring with significant differences in the bond lengths of the exocyclic imino functions . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, another cyclic amino acid ester, was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure .

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions, such as the [3+2] cycloaddition to form novel heterocyclic amino acids, as seen in the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate . Additionally, the silylmethyl-substituted azetidine can rearrange to the pyrrolidine skeleton under certain conditions, demonstrating the reactivity and versatility of azetidine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. For example, the tert-butyl group is often used as a protective group due to its steric bulk, which can influence the reactivity and stability of the azetidine ring. The crystal structure analysis of azetidine derivatives provides insight into their solid-state properties, such as crystal packing and bond lengths, which can affect their reactivity and physical properties .

Wissenschaftliche Forschungsanwendungen

-

Adsorption and Oxidation Combined Processes for MTBE Removal

- Application : This process is used for the removal of MTBE, a common pollutant found worldwide in groundwater . The materials commonly used in the combined process include zeolite and activated carbon .

- Methods : The process involves the use of adsorption and oxidation combined process to remove MTBE . Various conditions affecting the removal efficiency, such as temperature, pH, coexisting anions, are analyzed .

- Results : The integration of adsorption and oxidation processes is promising for efficient degradation of MTBE .

-

Co-metabolic Biodegradation of MTBE by Acinetobacter sp. Strain

- Application : This approach is used for the elimination of MTBE, a common pollutant found worldwide in groundwater .

- Methods : A bacterial strain able to co-metabolically degrade MTBE was isolated and named as Acinetobacter sp. SL3 based on 16S rRNA gene sequencing analysis . The strain could grow on n-alkanes (C5–C8) accompanied with the co-metabolic degradation of MTBE .

- Results : The efficiency of MTBE degradation by Acinetobacter sp. strain SL3 did not show an obvious decrease after nine rounds of MTBE replenishment ranging from 0.1–0.5 mmol L−1 .

Safety And Hazards

The safety information for “Methyl 1-tert-butyl-2-azetidinecarboxylate” indicates that it is a dangerous compound. It has the hazard statements H227, H315, H318, and H335 . These statements indicate that the compound is combustible, can cause skin irritation, can cause serious eye damage, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

methyl 1-tert-butylazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)10-6-5-7(10)8(11)12-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMJVYVCCXSTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329391 | |

| Record name | Methyl 1-tert-butyl-2-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-tert-butyl-2-azetidinecarboxylate | |

CAS RN |

18085-32-0 | |

| Record name | Methyl 1-tert-butyl-2-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)

![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)